1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(13)11(8-12)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
GGPVORHMKCNJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCC(CC1)C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the final amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl Backbones
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol (C₁₁H₂₃NO)
- Key Differences: Replaces the aminomethyl group with an aminoethyl chain and introduces an isopropyl substituent.
- Applications : Likely used in drug discovery for its balanced hydrophobicity and hydrogen-bonding capacity.
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (C₁₂H₂₀O)
- Key Differences: Substitutes the propanol-amine moiety with a cyclopropane-carbaldehyde group.
- Properties : Lower polarity (aldehyde vs. alcohol/amine) and higher rigidity due to the cyclopropane ring. Molecular weight: 180.29 g/mol .
- Applications : Specialty chemicals or fragrance precursors (carbaldehydes are common in perfumery).
Functional Group Variations
2-Methyl-2-[1-(4-methylcyclohexyl)ethoxy]propan-1-ol (C₁₅H₂₈O₂)
- Key Differences: Ether linkage instead of an aminomethyl group; esterified to a propanoate in .
- Properties : Odor profile is "fruity and floral" due to esterification, contrasting with the likely amine-related odor of the target compound. Molecular weight: ~256.38 g/mol (calculated) .
- Applications : Fragrance industry (esters are common in flavor and fragrance formulations).
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (C₁₇H₂₀O₃)
- Key Differences : Aromatic phenyl rings with methoxy and benzyloxy substituents instead of cyclohexane.
- Properties : Higher molecular weight (272.34 g/mol) and enhanced aromaticity, leading to distinct UV/Vis and solubility characteristics .
- Applications: Potential use in polymer chemistry or as a photostabilizer due to aromatic systems.
Physical and Chemical Properties
Biological Activity
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and applications in research and medicine.
Chemical Structure and Properties
This compound consists of a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group. This structure allows the compound to engage in various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | CrO3, KMnO4 | Ketones/Aldehydes |
| Reduction | NaBH4, LiAlH4 | Secondary/Tertiary Amines |
| Substitution | Alkyl Halides | Substituted Amines/Amines |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with these targets, potentially influencing their activity.
Key Interactions
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : The aminomethyl group can engage in ionic interactions with charged residues in enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, which may be relevant for therapeutic applications. For instance, it has been evaluated for its effects on cholinesterase activity, showing potential as an inhibitor.
Receptor Binding
The compound has been investigated for its binding affinity to G-protein-coupled receptors (GPCRs), suggesting its role as a ligand in biochemical assays. This interaction is crucial for understanding its pharmacological potential.
Case Studies
Several studies have explored the biological effects of this compound:
- Cholinesterase Inhibition Study : A study reported that the compound exhibited significant inhibition of cholinesterase at low concentrations, indicating potential use in treating conditions like Alzheimer's disease .
- GPCR Interaction Analysis : Another investigation focused on the compound's interaction with GPCRs, revealing a moderate binding affinity that could be harnessed for drug development targeting neurological disorders .
- Toxicity Profiling : In a broader screening of compounds, this compound was included in ToxCast assessments, where it showed varying degrees of activity across multiple enzyme targets .
Applications in Research and Medicine
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents.
- Biochemical Research : Its ability to modulate enzyme activity makes it useful in studying metabolic pathways.
- Material Science : The compound's reactivity allows for applications in developing specialty chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
